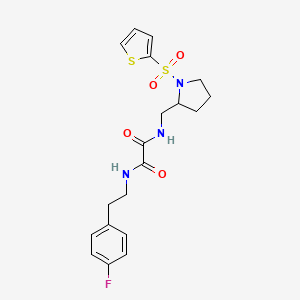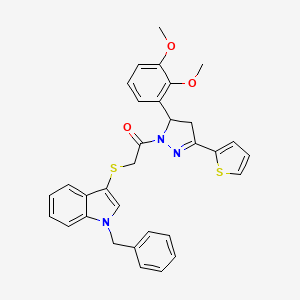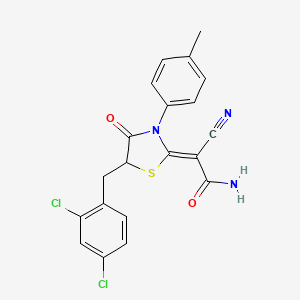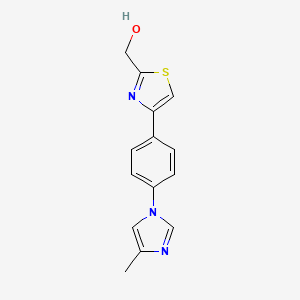
2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide is a useful research compound. Its molecular formula is C21H15N3O3S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation
A novel series of compounds including 2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide derivatives have been synthesized and evaluated for their potential in various biological activities. These compounds exhibit promising anti-inflammatory activity, as demonstrated in both in vitro and in vivo models. The synthesis process typically involves cyclocondensation reactions facilitated by catalysts in specific reaction environments to yield the desired compounds. For instance, a study by Nikalje et al. (2015) explored the synthesis and evaluation of anti-inflammatory properties of related compounds using microwave-assisted methods and molecular docking studies to understand the binding affinity towards human serum albumin (HSA) (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Evaluation
Further research has also been conducted on the anticonvulsant activities of these derivatives, where compounds have been designed, synthesized, and evaluated using various pharmacological models. Notably, certain derivatives showed significant activity against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures in mice, indicating potential applications in managing convulsive disorders. Molecular docking studies complement these findings by highlighting the molecular interactions of these compounds with relevant biological targets (Nath et al., 2021).
Photovoltaic Efficiency and Ligand-Protein Interactions
The derivatives have also been explored for their photochemical and thermochemical properties, aiming to utilize them as photosensitizers in dye-sensitized solar cells (DSSCs). Spectroscopic and quantum mechanical studies alongside molecular docking have been employed to assess the photovoltaic efficiency, light harvesting efficiency (LHE), and interactions with biological targets such as Cyclooxygenase 1 (COX1). This research indicates the multifaceted applications of these compounds beyond the pharmaceutical domain, potentially contributing to renewable energy technologies (Mary et al., 2020).
Hypoglycemic Activity
In addition, some synthesized derivatives have shown significant hypoglycemic activity in animal models, presenting a potential therapeutic avenue for managing diabetes. The assessment of these compounds involved evaluating their efficacy in lowering blood glucose levels in Wister albino mice, alongside histopathological studies to examine the toxicity effects on the liver and kidney. This line of research underscores the therapeutic versatility of these derivatives in treating chronic conditions such as diabetes (Nikaljea, Choudharia, & Une, 2012).
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c1-3-10-23-16-9-8-13(2)11-17(16)28-21(23)22-18(25)12-24-19(26)14-6-4-5-7-15(14)20(24)27/h1,4-9,11H,10,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQKRYSFIMOCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2823493.png)
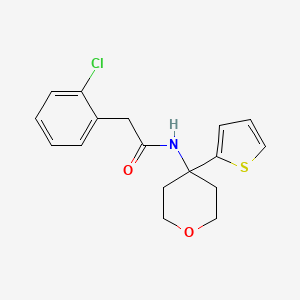
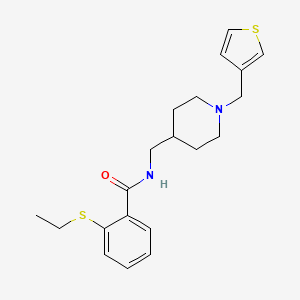
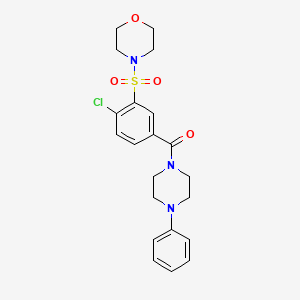
![N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2823499.png)




